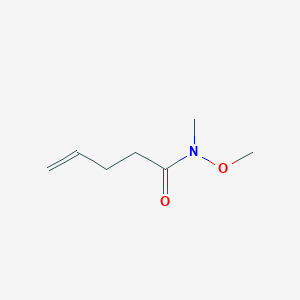

N-Methoxy-N-methylpent-4-enamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylpent-4-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBLFACMCVLAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CCC=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Overview of Amide Functionality in Organic Chemistry

Amides are a cornerstone of organic chemistry, defined by a carbonyl group (C=O) bonded to a nitrogen atom. solubilityofthings.com This functional group is integral to a vast array of natural and synthetic molecules. chemistrytalk.org The bond between the carbonyl carbon and the nitrogen atom, known as the amide or peptide bond, is particularly stable due to resonance, which delocalizes the nitrogen's lone pair of electrons with the carbonyl group. wikipedia.org This stability is a defining characteristic of amides and has profound implications for their chemical reactivity and their role in the structure of larger molecules like proteins. wikipedia.orgorganicchemexplained.com

Amides can be classified as primary, secondary, or tertiary, depending on the number of carbon-containing groups attached to the nitrogen atom. chemistrytalk.org Their chemical properties are distinct from their parent molecules, carboxylic acids and amines. organicchemexplained.com While carboxylic acids are acidic and amines are basic, amides are generally considered neutral. organicchemexplained.com They can participate in hydrogen bonding, which influences their physical properties such as boiling points and solubility. solubilityofthings.comwikipedia.org

The amide functional group is not only prevalent in biological systems, forming the backbone of proteins, but it is also a common feature in many pharmaceutical drugs and synthetic polymers like Nylon and Kevlar. chemistrytalk.orgorganicchemexplained.com The inherent stability of the amide bond makes it a reliable linker in these diverse applications. chemistrytalk.org

Historical Context and Significance of Weinreb Amides N Methoxy N Methyl Amides

In 1981, Steven M. Weinreb and Steven Nahm introduced a novel method for synthesizing ketones that addressed a common challenge in organic synthesis: the over-addition of organometallic reagents to acyl compounds. wikipedia.org This method utilizes N-methoxy-N-methylamides, now widely known as Weinreb amides. wikipedia.orgorientjchem.org The original reaction involved the treatment of an acid chloride with N,O-dimethylhydroxylamine to form the Weinreb amide, which could then be reacted with a Grignard or organolithium reagent to produce a ketone. wikipedia.org

The key to the Weinreb amide's utility lies in its ability to form a stable, five-membered chelated intermediate upon reaction with an organometallic reagent. wikipedia.orgorientjchem.orgorientjchem.org This intermediate prevents the collapse of the tetrahedral structure and a subsequent second addition of the nucleophile, which would lead to an alcohol instead of the desired ketone. wikipedia.org This stable intermediate remains intact at low temperatures until an aqueous workup liberates the ketone. wikipedia.orgacs.org

The development of the Weinreb amide provided a reliable and high-yielding method for the synthesis of ketones and, by reduction, aldehydes. wikipedia.orgorientjchem.org This has made it an invaluable tool in the synthesis of complex natural products and other organic molecules. wikipedia.org The versatility of Weinreb amides is further demonstrated by their use as directing groups in transition metal-catalyzed C-H functionalization reactions. nih.gov

Positioning of N Methoxy N Methylpent 4 Enamide As a Versatile Synthetic Intermediate

N-Methoxy-N-methylpent-4-enamide belongs to the class of Weinreb amides and possesses a terminal alkene group. nih.gov This bifunctional nature makes it a particularly versatile intermediate in organic synthesis. The Weinreb amide portion allows for controlled carbon-carbon bond formation to generate ketones, while the alkene moiety provides a handle for a wide range of chemical transformations. chemistrytalk.orgwikipedia.org

The presence of the Weinreb amide allows for the selective addition of organometallic reagents to the carbonyl carbon without the common side reaction of over-addition. wikipedia.org This is a crucial advantage for constructing specific molecular frameworks. The terminal alkene can undergo various reactions, such as hydroboration-oxidation, epoxidation, or metathesis, to introduce further functionality into the molecule.

This dual reactivity allows for a modular approach to synthesis, where each functional group can be manipulated independently to build up molecular complexity. The ability to introduce a specific acyl group via the Weinreb amide and then elaborate the molecule through the alkene makes this compound a powerful tool for synthetic chemists.

Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₇H₁₃NO₂ nih.gov |

| Molecular Weight | 143.18 g/mol nih.gov |

| InChIKey | UFBLFACMCVLAON-UHFFFAOYSA-N nih.gov |

| SMILES | CN(C(=O)CCC=C)OC nih.gov |

Scope and Objectives of Research on N Methoxy N Methylpent 4 Enamide

Classic Preparation Routes from Carboxylic Acid Derivatives

Traditional methods for synthesizing this compound and its analogues primarily involve the conversion of carboxylic acid derivatives. These routes are well-established and widely utilized in synthetic chemistry.

Acid Chloride and N,O-Dimethylhydroxylamine Condensation

A cornerstone of Weinreb amide synthesis is the reaction between an acid chloride and N,O-dimethylhydroxylamine hydrochloride. wikipedia.orgmychemblog.com This method was part of the original procedure reported by Steven M. Weinreb and Steven Nahm in 1981. wikipedia.org For the specific synthesis of this compound, the process commences with the conversion of 4-pentenoic acid to its corresponding acid chloride, pent-4-enoyl chloride. This is typically achieved using a chlorinating agent like oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF). mychemblog.com The resulting acid chloride is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine, to yield the final amide product. mychemblog.com This two-step process is highly effective, though it requires the handling of moisture-sensitive acid chlorides.

Direct Coupling from Carboxylic Acids with Activating Agents

To circumvent the need to isolate reactive acid chloride intermediates, direct coupling methods from the parent carboxylic acid have been developed. These approaches utilize a variety of activating agents to facilitate the amide bond formation with N,O-dimethylhydroxylamine in a single step. tandfonline.comorientjchem.org The choice of coupling reagent is critical and can be adapted based on the substrate's properties, including steric hindrance and the presence of other functional groups. nih.govorganic-chemistry.org These methods are generally attractive due to their operational simplicity and the avoidance of harsh reagents like thionyl chloride. ucl.ac.uk

A variety of reagents have been successfully employed for this direct conversion, offering a broad toolkit for chemists. nih.govorganic-chemistry.orgucl.ac.uktandfonline.comorientjchem.org For instance, peptide coupling reagents, originally developed for the synthesis of polypeptides, have found extensive use in the formation of Weinreb amides. tandfonline.comucl.ac.ukunito.it

| Activating Agent | Typical Base/Additives | Common Solvent | Key Features |

|---|---|---|---|

| 2-Chloro-1-methylpyridinium iodide (CMPI) | Triethylamine | Dichloromethane | High yields, works well for chiral carboxylic acids without racemization. tandfonline.comtandfonline.com |

| Methanesulfonyl chloride | Triethylamine | Tetrahydrofuran (THF) | Efficient for sterically hindered carboxylic acids. nih.govorganic-chemistry.org |

| Propylphosphonic anhydride (T3P) | N-Ethylmorpholine | Ethyl acetate | A common, relatively mild peptide coupling reagent. ucl.ac.uk |

| N,N'-Carbonyldiimidazole (CDI) | None required | Tetrahydrofuran (THF) | Forms a reactive acylimidazole intermediate. ucl.ac.uk |

| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) | None required | Alcohols, Acetonitrile | Effective in various solvents, including protic ones. orientjchem.org |

Advanced and Modern Synthetic Approaches

Recent advancements in organic synthesis have led to more efficient and sustainable methods for preparing Weinreb amides, including one-pot procedures, transition metal-catalyzed reactions, and green chemistry initiatives.

One-Pot Transformations

One-pot syntheses, which combine multiple reaction steps into a single procedural operation without isolating intermediates, offer significant advantages in terms of time, resource efficiency, and waste reduction. csic.es Several one-pot methods for the synthesis of Weinreb amides directly from carboxylic acids have been reported, often relying on the in situ generation of a highly reactive intermediate. orientjchem.orgwisdomlib.orgorganic-chemistry.org These protocols are particularly valuable for their convenience and high yields. thieme-connect.compsu.edu

For example, a one-pot procedure may involve the reaction of a carboxylic acid with an activating agent and N,O-dimethylhydroxylamine hydrochloride in the same flask. orientjchem.orgwisdomlib.org This approach is applicable to a wide range of carboxylic acids, including those with steric hindrance or sensitive functional groups. thieme-connect.comtandfonline.com

| Reagent System | Typical Conditions | Key Features |

|---|---|---|

| Phosphorus trichloride (PCl₃) | Toluene, 60 °C | Transition-metal-free, suitable for large-scale production, tolerates various functional groups. organic-chemistry.orgthieme-connect.com |

| Trichloroacetonitrile / Triphenylphosphine (PPh₃) | Dichloromethane, Room Temperature | Mild conditions, applicable to N-protected amino acids without racemization. orientjchem.orgpsu.edu |

| Phosphorus oxychloride (POCl₃) | Dichloromethane, Room Temperature | Efficient for sterically hindered acids, high yields, and operational simplicity. wisdomlib.org |

| 3,3-Dichloro-1,2-diphenylcyclopropene (CPI-Cl) | Room Temperature | In situ generation of acid chloride under mild conditions, compatible with common protecting groups. tandfonline.com |

Transition Metal-Catalyzed Syntheses (e.g., Aminocarbonylation of Aryl Halides)

Transition metal catalysis provides powerful tools for amide bond formation, with palladium-catalyzed aminocarbonylation being a prominent example. acs.orgnih.gov This reaction typically involves the coupling of an aryl or vinyl halide with an amine and carbon monoxide gas. nih.govnih.gov While this method is most commonly used to synthesize amides from aryl halides, it represents a versatile strategy for producing analogues of this compound where the aliphatic pentenoyl chain is replaced by an aromatic or vinylic group. unito.it The reaction conditions are generally mild and tolerate a wide variety of functional groups. acs.org

Recent research has also explored other transition metals like nickel for similar transformations, sometimes using more accessible nitrogen sources like nitroarenes, which are reduced in situ. rsc.org These catalytic systems continue to evolve, offering more efficient and economical routes to a diverse range of amides. acs.orgresearchgate.net

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce environmental impact and improve safety. ucl.ac.uk In the context of this compound synthesis, this involves several key areas. A major focus is the replacement of hazardous solvents, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF), with greener alternatives. ucl.ac.ukrsc.org

Furthermore, there is a strong drive to move from stoichiometric activating agents, which generate significant waste, to catalytic methods. ucl.ac.uksigmaaldrich.com Biocatalysis, in particular, has emerged as a promising green alternative. The use of enzymes, such as Candida antarctica lipase B (CALB), can facilitate amide bond formation under mild conditions in environmentally benign solvents. rsc.orgnih.gov Other innovative approaches include light-mediated syntheses that can proceed without the need for traditional coupling reagents, further minimizing waste. researchgate.net These green strategies are pivotal for the future of sustainable chemical manufacturing.

Diastereoselective and Enantioselective Synthesis of Chiral Analogues

The creation of chiral analogues of this compound necessitates precise control over the spatial arrangement of atoms. Both diastereoselective approaches, which control the relative stereochemistry between multiple chiral centers, and enantioselective methods, which favor the formation of one of two mirror-image enantiomers, are crucial.

Control of Stereochemistry at Adjacent Chiral Centers

Achieving control over the stereochemistry of adjacent chiral centers in analogues of this compound is a formidable challenge that often relies on substrate- or reagent-controlled strategies. One effective approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. orientjchem.org

A pertinent example is the diastereoselective synthesis of chiral o-1,2-diaminoalkyl phenols, which, while not directly producing a pent-4-enamide, demonstrates a powerful strategy for controlling vicinal stereocenters that can be adapted to the synthesis of related amide structures. nih.gov In this three-component phenolic Mannich reaction, a chiral alpha-N,N-dibenzylamino aldehyde is reacted with an electron-rich phenol and an amine. nih.gov The diastereoselectivity of this reaction is notably dependent on the reaction temperature. Lower temperatures (-20 °C) favor the formation of the anti adduct, while higher temperatures (60 °C) yield the syn isomer as the major product. nih.gov This temperature-dependent stereodivergence offers a valuable tool for selectively accessing different diastereomers from the same set of starting materials.

Another strategy involves the stereocontrolled synthesis of vicinal diamines through the organocatalytic asymmetric Mannich reaction of N-protected aminoacetaldehydes. nih.gov This method has been shown to be either syn- or anti-selective depending on the choice of catalyst, with proline and axially chiral amino sulfonamides providing access to different diastereomers. nih.gov Such methodologies could be conceptually applied to the synthesis of 2,3-disubstituted pent-4-enamide analogues, where the stereochemistry at C-2 and C-3 is controlled.

The following table summarizes the temperature-dependent diastereoselectivity in the synthesis of chiral o-1,2-diaminoalkyl phenols, a reaction that provides a model for controlling adjacent stereocenters.

Table 1: Temperature-Dependent Diastereoselectivity in a Phenolic Mannich Reaction nih.gov

| Entry | Temperature (°C) | Diastereomeric Ratio (anti:syn) |

| 1 | -20 | >95:5 |

| 2 | 0 | 85:15 |

| 3 | 25 | 60:40 |

| 4 | 60 | 20:80 |

This table illustrates the principle of temperature-dependent stereocontrol, which could be applied to the synthesis of analogues of this compound.

Formation of Pro-chiral Derivatives

The synthesis of chiral compounds can also be approached by creating a pro-chiral derivative that is subsequently transformed in an enantioselective fashion. For a molecule like this compound, this could involve modifications that render a plane of symmetry, which is then broken in a controlled manner.

One strategy for creating pro-chiral amide derivatives involves the derivatization of chiral amines. For instance, the reaction of a chiral amine with (S,S)-N-trifluoroacetylproline anhydride can be used to form diastereomeric amides. nih.gov While this specific example is used for analytical purposes to determine enantiomeric composition, the underlying principle of forming diastereomeric derivatives from a chiral starting material is relevant to synthetic strategies. nih.gov

A more direct approach to forming pro-chiral derivatives of unsaturated amides is through functionalization of the double bond. For example, mercury cyclisation of hemiamidals derived from unsaturated amides can lead to the formation of diastereoisomeric mixtures of tetrahydro-1,3-oxazin-4-ones or oxazolidin-4-ones. rsc.org These diastereomers can often be separated chromatographically and then hydrolyzed to yield chiral α- or β-hydroxy acids, which could be precursors to chiral Weinreb amides. rsc.org

Furthermore, the synthesis of β,γ-unsaturated amides from unactivated alkenes and carbamoyl chlorides provides a route to substrates that can be further functionalized. nih.govresearchgate.net These β,γ-unsaturated amides are valuable precursors for various transformations, including the synthesis of chiral 1,4-dicarbonyls and γ-lactams. nih.gov

Optimization of Reaction Conditions and Scalability

The transition from a laboratory-scale synthesis to a larger, more practical production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound and its analogues, this involves considerations such as the choice of coupling reagents, solvents, temperature, and reaction time.

The choice of solvent, temperature, and catalyst loading are critical parameters that need to be optimized. researchgate.netnumberanalytics.com For instance, in the catalytic asymmetric multicomponent synthesis of β³-amino amides, systematic optimization of catalyst loading, temperature, and solvent type is crucial for achieving high yields and stereoselectivity. researchgate.net Similarly, in the synthesis of chiral amides via asymmetric Wolff rearrangement, solvent screening and adjustment of catalyst loading have been shown to significantly impact the enantioselectivity of the reaction. chemrxiv.org

The scalability of a synthetic route is also dependent on the robustness of the chemical transformations. For example, a straightforward method for the regioselective formation of β,γ-unsaturated amides from unactivated alkenes has been shown to be amenable to large-scale reaction, demonstrating its synthetic utility. nih.gov

The following table outlines key considerations and potential solutions for the optimization and scalability of the synthesis of this compound and its analogues.

Table 2: Optimization and Scalability Considerations

| Parameter | Challenge | Potential Optimization Strategy |

| Coupling Reagent | Cost, by-product formation, harsh conditions | Use of one-pot procedures with reagents like triphosgene or phosphonium salts. google.comgoogle.com |

| Solvent | Environmental impact, solubility issues, effect on selectivity | Screening of various solvents to find an optimal balance of reactivity, selectivity, and environmental friendliness. researchgate.netchemrxiv.org |

| Temperature | Energy consumption, side reactions, control of stereoselectivity | Optimization to find the lowest effective temperature that maintains a good reaction rate and selectivity. nih.govresearchgate.net |

| Catalyst Loading | Cost, catalyst deactivation | Minimizing catalyst loading without compromising yield and enantioselectivity. researchgate.netchemrxiv.org |

| Work-up & Purification | Formation of emulsions, difficult to remove by-products | Development of chromatography-free syntheses or simplified work-up procedures. nih.gov |

| Overall Process | Number of steps, atom economy | Designing convergent and telescoped reaction sequences to improve overall efficiency. nih.gov |

By carefully addressing these factors, the synthesis of this compound and its chiral analogues can be made more practical and suitable for larger-scale applications.

Reactions at the Weinreb Amide Moiety

The core reactivity of this compound is centered around the Weinreb amide functional group. This moiety is particularly useful for the synthesis of ketones and aldehydes due to the stability of the intermediate formed upon nucleophilic attack.

The reaction of Weinreb amides with organometallic reagents like Grignard (RMgX) and organolithium (RLi) reagents is a cornerstone of their application in organic synthesis. This method allows for the controlled formation of carbonyl compounds.

The addition of Grignard or organolithium reagents to a Weinreb amide typically proceeds to form a stable, chelated tetrahedral intermediate. This intermediate is resistant to further nucleophilic attack, thus preventing the over-addition that is often observed with other carboxylic acid derivatives like esters or acid chlorides. Upon acidic workup, this intermediate collapses to afford the corresponding ketone. For this compound, this reaction would introduce a new organic substituent at the carbonyl carbon, yielding a pent-4-enyl ketone.

A representative, though general, data table for this type of transformation is provided below, illustrating the expected products and typical yields based on the reactivity of analogous Weinreb amides.

| Organometallic Reagent (R-M) | Product (Ketone) | Typical Yield (%) |

| Methylmagnesium bromide (CH₃MgBr) | Pent-4-en-2-one | 85-95 |

| Phenyllithium (C₆H₅Li) | 1-Phenylpent-4-en-1-one | 80-90 |

| Vinylmagnesium bromide (CH₂=CHMgBr) | Penta-1,6-dien-3-one | 75-85 |

The reduction of Weinreb amides to aldehydes can be achieved using hydride reagents such as diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) at low temperatures. Similar to the reaction with organometallic reagents, a stable chelated intermediate is formed, which upon aqueous workup, furnishes the aldehyde. In the case of this compound, this reaction would yield pent-4-enal.

A general data table illustrating this reduction is shown below.

| Hydride Reagent | Product (Aldehyde) | Typical Yield (%) |

| DIBAL-H | Pent-4-enal | 80-90 |

| LiAlH₄ | Pent-4-enal | 75-85 |

A more recent development in the chemistry of Weinreb amides is their reaction with phosphorus ylides in a non-classical Wittig-type reaction. This transformation can also lead to the formation of ketones and aldehydes, providing an alternative to the use of highly reactive organometallic reagents. The reaction likely proceeds through the formation of an intermediate that can be hydrolyzed to the carbonyl compound.

The N-O bond of the Weinreb amide is susceptible to reductive cleavage under certain conditions. This reaction can be used to convert the Weinreb amide into a simple N-methyl amide. This transformation can be useful in synthetic sequences where the Weinreb amide is used as a temporary directing or activating group.

Recent research has explored novel reactivity modes of Weinreb amides. For instance, under strong basic conditions, cleavage of the Weinreb amide can occur, leading to different products than those observed in nucleophilic additions. These reactions can sometimes involve group transfer processes, where parts of the Weinreb amide moiety are transferred to other molecules in the reaction mixture.

Nucleophilic Additions with Organometallic Reagents (e.g., Grignard, Organolithium)

Reactions at the Pent-4-ene Alkene Functionality

The terminal double bond of this compound is a key site for a range of addition and transformation reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Cycloaddition Reactions

While specific examples of cycloaddition reactions involving this compound are not extensively documented in the literature, the terminal alkene functionality is, in principle, susceptible to various cycloaddition pathways. The Huisgen 1,3-dipolar cycloaddition, for instance, is a powerful method for the synthesis of five-membered heterocycles from alkenes and 1,3-dipolar compounds. beilstein-journals.org This reaction proceeds via a concerted, pericyclic mechanism involving the 4π electrons of the dipole and the 2π electrons of the dipolarophile (the alkene). beilstein-journals.org The regioselectivity of such reactions is governed by both electronic and steric factors. beilstein-journals.org

Intramolecular cycloadditions of related N-alkenyl amides have also been explored. For example, the intramolecular cyclization of N-aryl amides can lead to the formation of oxindole (B195798) derivatives. capes.gov.br Furthermore, (5+2) cycloadditions of oxidopyrylium ylides with tethered alkenes, including those connected by an amide linkage, have been investigated for the synthesis of seven-membered carbocycles. organic-chemistry.org These intramolecular variants often benefit from lower reaction temperatures due to the proximity of the reacting partners. organic-chemistry.org

Hydrofunctionalization Reactions

Hydrofunctionalization reactions, which involve the addition of an H-X moiety across the double bond, represent a fundamental class of transformations for alkenes. For this compound, these reactions can introduce a variety of functional groups at the terminus of the pentenyl chain. A notable example is the multi-site programmable functionalization of alkenes, where controllable alkene isomerization followed by functionalization can be achieved.

A study published in Nature Chemistry describes a palladium-catalyzed "chain-walking" process that can isomerize the terminal alkene of this compound to internal positions, followed by a subsequent functionalization reaction. This strategy allows for the introduction of functionalities at various positions along the carbon chain, highlighting the potential for complex and regioselective modifications of the molecule.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has revolutionized the synthesis of cyclic and acyclic compounds. organic-chemistry.orglibretexts.org For this compound, both cross-metathesis and ring-closing metathesis (in appropriately substituted derivatives) are conceivable transformations.

Cross-metathesis involves the reaction of the terminal alkene with another olefin in the presence of a catalyst, typically a ruthenium-based complex like a Grubbs catalyst, to generate a new internal alkene. organic-chemistry.org The success and selectivity of cross-metathesis reactions depend on the nature of the two olefin partners. illinois.edu The reaction is generally driven by the formation of volatile ethylene (B1197577) as a byproduct. harvard.edu

Ring-closing metathesis (RCM) is an intramolecular variant that is widely used to form cyclic structures. organic-chemistry.orgwikipedia.org While this compound itself cannot undergo RCM, a diene derivative could be cyclized to form a cyclic Weinreb amide. The tolerance of modern metathesis catalysts to various functional groups, including amides, makes this a viable synthetic strategy. harvard.edunih.gov The efficiency of RCM is influenced by factors such as ring size and the nature of the catalyst. organic-chemistry.orgwikipedia.org

The presence of heteroatoms can influence the outcome of metathesis reactions. While many functional groups are tolerated, certain nitrogen-containing compounds can deactivate the catalyst. beilstein-journals.org However, strategies to mitigate this deactivation, such as salt formation, have been developed. nih.gov

| Metathesis Reaction Type | Description | Potential Application for this compound Derivatives |

| Cross-Metathesis | Intermolecular exchange of alkylidene groups between two olefins. | Reaction with another olefin to elongate the carbon chain and form a new internal alkene. |

| Ring-Closing Metathesis | Intramolecular metathesis of a diene to form a cyclic alkene. | Cyclization of a diene-substituted Weinreb amide to synthesize cyclic compounds. |

Oxidative and Reductive Transformations of the Alkene

The double bond of this compound is susceptible to a variety of oxidative and reductive transformations, allowing for the introduction of oxygen-containing functional groups or saturation of the carbon-carbon double bond.

Oxidative Cleavage: Ozonolysis is a classic method for cleaving a double bond to yield carbonyl compounds. Treatment of this compound with ozone followed by a reductive workup would be expected to yield an aldehyde, which could be further oxidized to a carboxylic acid.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids such as m-CPBA. The resulting epoxide is a versatile intermediate for further transformations, including ring-opening reactions with various nucleophiles.

Dihydroxylation: The alkene can be dihydroxylated to form a diol using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. This introduces two hydroxyl groups across the former double bond.

Reduction: The terminal alkene can be selectively reduced to the corresponding alkane, yielding N-Methoxy-N-methylpentanamide. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) and a hydrogen atmosphere. This transformation saturates the pentenyl chain while leaving the Weinreb amide intact.

Chemoselective and Regioselective Transformations

The presence of two distinct reactive sites in this compound—the Weinreb amide and the terminal alkene—makes chemoselectivity a crucial consideration in its synthetic applications. The choice of reagents and reaction conditions determines which functional group will react.

For instance, the reduction of the Weinreb amide to an aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) can be achieved in the presence of the alkene. Conversely, the alkene can be selectively hydrogenated without affecting the amide.

Regioselectivity is particularly relevant in addition reactions to the alkene. For example, in hydroboration-oxidation, the boron atom adds to the terminal carbon (anti-Markovnikov addition), leading to the formation of the corresponding primary alcohol after oxidation. In contrast, acid-catalyzed hydration would be expected to yield the Markovnikov product, a secondary alcohol. The aforementioned palladium-catalyzed "chain-walking" functionalization provides a sophisticated example of tunable regioselectivity.

Interplay between Amide and Alkene Reactivity

The amide and alkene functionalities in this compound can influence each other's reactivity and participate in tandem or sequential reactions. For example, the Weinreb amide can be used to introduce a nucleophile via its reaction with an organometallic reagent, and this newly introduced moiety could then participate in a subsequent reaction involving the alkene, such as an intramolecular cyclization.

The electronic properties of the Weinreb amide are unlikely to have a significant direct electronic effect on the distant terminal alkene. However, the amide group can act as a coordinating site for metal catalysts, potentially influencing the stereochemical outcome of reactions at the alkene. For example, in a catalytic hydrogenation, the amide's oxygen atom could direct the approach of the catalyst to one face of the molecule, leading to diastereoselective reduction in chiral derivatives.

The ability to perform a reaction at one site and then use the resulting product in a transformation at the other site without the need for extensive protecting group chemistry is a key advantage of bifunctional molecules like this compound.

Elucidation of Tetrahedral Intermediate Stability in Weinreb Amide Chemistry

The defining feature of Weinreb amide chemistry is the remarkable stability of the tetrahedral intermediate formed upon nucleophilic addition to the carbonyl group. wikipedia.orgorientjchem.orgresearchgate.net This stability is central to the utility of this compound in organic synthesis, preventing the common problem of over-addition that plagues reactions with other carboxylic acid derivatives like esters and acid chlorides. wikipedia.orgorganic-chemistry.org

When a nucleophile, such as an organolithium or Grignard reagent, adds to the carbonyl carbon of this compound, a tetrahedral intermediate is formed. The key to its stability lies in the chelation of the lithium or magnesium cation by the N-methoxy oxygen and the newly formed anionic oxygen. wikipedia.org This creates a stable five-membered ring that holds the intermediate in place, preventing the collapse of the carbonyl group and subsequent second addition of the nucleophile. orientjchem.orgresearchgate.net This intermediate remains stable at low temperatures, and upon aqueous workup, it readily collapses to form the corresponding ketone. wikipedia.orgorganic-chemistry.org

Recent studies have even allowed for the interception and characterization of these transient tetrahedral intermediates as O-trimethylsilyl (O-TMS) heminals, providing concrete evidence for their existence and stability. nih.gov While these specific studies may not have used this compound, the principles are directly applicable. The stability of this chelated intermediate is a cornerstone of Weinreb amide reactivity, allowing for the controlled synthesis of ketones from a variety of nucleophiles. wikipedia.orgorientjchem.org

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H13NO2 |

| Molecular Weight | 143.18 g/mol |

| InChI | InChI=1S/C7H13NO2/c1-4-5-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3 |

| InChIKey | UFBLFACMCVLAON-UHFFFAOYSA-N |

| SMILES | CN(C(=O)CCC=C)OC |

| CAS Number | 95091-90-0 |

Data sourced from PubChem. nih.gov

Kinetics and Thermodynamics of Nucleophilic Additions

A thorough understanding of the kinetics and thermodynamics of nucleophilic additions to this compound would provide invaluable information for reaction optimization. This would include data on reaction rates, activation energies, and the thermodynamic stability of the reactants, intermediates, and products.

However, a detailed search of the scientific literature did not yield specific kinetic or thermodynamic data (e.g., rate constants, activation energies, enthalpy of reaction) for nucleophilic additions to this compound. While the qualitative stability of the tetrahedral intermediate is well-established, quantitative studies on the kinetics and thermodynamics of its formation and subsequent reactions appear to be limited for this specific compound. General kinetic modeling has been performed for the nickel-catalyzed esterification of amides, but this does not provide specific data for the title compound. acs.org

Mechanistic Pathways of Alkene Functionalization

The presence of a terminal alkene in this compound opens up a wide array of possibilities for functionalization, independent of the Weinreb amide moiety. These reactions could include, but are not limited to, epoxidation, dihydroxylation, ozonolysis, cycloaddition, and hydroformylation. Each of these transformations would proceed through distinct mechanistic pathways.

A literature search pointed to a relevant publication in Nature Chemistry titled "Multi-site programmable functionalization of alkenes via controllable alkene isomerization," which lists this compound as a reactant. nih.gov Unfortunately, the full text of this article, which would likely contain detailed mechanistic discussions, was not accessible through the performed searches. Therefore, a detailed account of the mechanistic pathways for the alkene functionalization of this specific compound cannot be provided at this time.

Investigation of Side Reactions and Undesired Pathways (e.g., E2 elimination)

In any chemical transformation, the potential for side reactions and the formation of undesired byproducts is a critical consideration. For reactions involving this compound, particularly under basic conditions, the possibility of E2 elimination exists. The protons alpha to the carbonyl group could potentially be abstracted by a strong base, leading to the formation of an enolate and subsequent elimination of the methoxy group.

Isotopic Labeling Studies for Reaction Pathway Determination

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. nih.govthieme-connect.de For this compound, isotopic labeling could be employed in several ways. For instance, labeling the carbonyl oxygen with ¹⁸O could confirm the mechanism of nucleophilic addition and subsequent hydrolysis. Similarly, deuterium labeling at various positions on the pentenyl chain could provide insights into the mechanisms of alkene functionalization or potential side reactions like E2 elimination.

Despite the utility of this technique, a search of the scientific literature did not reveal any specific isotopic labeling studies that have been conducted on this compound to determine the pathways of its transformations. While general methods for the isotopic labeling of amides and for use in NMR studies are described, their specific application to the title compound is not documented in the available sources. acs.orgnih.gov

Computational and Theoretical Investigations

Electronic Structure Analysis of N-Methoxy-N-methylpent-4-enamide

The electronic structure of an amide is fundamental to its chemical reactivity. In this compound, the delocalization of the nitrogen lone pair into the carbonyl group gives the C-N bond partial double bond character. This resonance stabilization is a key feature of amides, rendering them less reactive than other carbonyl compounds. chemistrysteps.compatsnap.comlibretexts.org The presence of the electron-donating methoxy group on the nitrogen atom further influences the electronic properties of the amide.

Computational methods such as Density Functional Theory (DFT) can be employed to calculate various electronic properties of this compound. orientjchem.orgnih.govmdpi.com These calculations can provide quantitative data on bond lengths, bond angles, atomic charges, and molecular orbitals. For instance, DFT studies on similar amide systems have been used to understand the formation of halogen-bonded complexes and their role in photochemical reactions. researchgate.net

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Calculations)

| Property | Value | Description |

| C=O Bond Length | ~1.23 Å | Typical double bond character. |

| C-N Bond Length | ~1.35 Å | Partial double bond character due to resonance. |

| N-O Bond Length | ~1.40 Å | Single bond character. |

| Mulliken Charge on Carbonyl Carbon | ~+0.6 e | Indicates the electrophilicity of the carbonyl carbon. |

| Mulliken Charge on Carbonyl Oxygen | ~-0.5 e | Reflects the high electronegativity of oxygen. |

| Mulliken Charge on Nitrogen | ~-0.4 e | Shows the effect of the electron-donating methyl and methoxy groups. |

| HOMO-LUMO Gap | ~5-6 eV | An indicator of the molecule's kinetic stability and reactivity. |

Note: The values in this table are approximate and would require specific DFT calculations for this compound for precise figures.

Natural Bond Orbital (NBO) analysis is another powerful tool to investigate the electronic structure, providing insights into donor-acceptor interactions within the molecule. For amides, NBO analysis can quantify the n → π* interaction corresponding to the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group. semanticscholar.org

Modeling of Transition States and Reaction Intermediates

A significant feature of reactions involving Weinreb amides, such as this compound, is the formation of a stable five-membered cyclic tetrahedral intermediate upon nucleophilic addition to the carbonyl group. orientjchem.orgresearchgate.net This intermediate is stabilized by chelation of the metal cation (from the organometallic reagent) by the methoxy and carbonyl oxygens, which prevents the common problem of over-addition seen with other carboxylic acid derivatives. wikipedia.orgmychemblog.com

Computational modeling, particularly at the DFT level, is instrumental in elucidating the structures and energies of transition states and reaction intermediates. nih.govmdpi.com For instance, in the context of palladium-catalyzed C-H arylation of Weinreb amides, DFT studies have revealed the role of additives like 3-pyridinesulfonic acid in stabilizing cationic palladium intermediates and facilitating the C-H bond cleavage. orientjchem.orgnih.govmdpi.com

Theoretical studies on the base-catalyzed hydrolysis of amides have shown that the formation of a tetrahedral intermediate is the rate-determining step. The free energy barriers for these reactions can be calculated, and they are influenced by the steric hindrance of the substituents on the amide. nih.gov

Table 2: Key Features of Modeled Transition States and Intermediates

| Reaction Type | Intermediate/Transition State | Key Stabilizing/Destabilizing Factors | Computational Method |

| Nucleophilic Acyl Substitution | Chelate-stabilized tetrahedral intermediate | Chelation by the N-methoxy group, steric hindrance from substituents. | DFT |

| C-H Functionalization | Organometallic intermediate | Coordination of the metal to the carbonyl oxygen, electronic effects of substituents. | DFT |

| Hydrolysis | Tetrahedral intermediate | Solvation effects, steric hindrance. | Hybrid Supermolecule-Polarizable Continuum Approach |

Conformational Analysis and its Impact on Reactivity

The reactivity of this compound is influenced by its conformational preferences. The molecule possesses several rotatable bonds, leading to various possible conformers. The planarity of the amide group is favored to maximize the resonance stabilization between the nitrogen lone pair and the carbonyl π-system. imperial.ac.uk For α,β-unsaturated amides, a planar conformation that allows for conjugation between the C=C and C=O double bonds is generally preferred. acs.org

Computational studies on the conformational analysis of related N-methyldehydroamino acids have shown a tendency to adopt a cis configuration for the N-terminal tertiary amide bond, which is stabilized by π-electron conjugation and intramolecular hydrogen bonding. researchgate.net The relative stability of different conformers can be determined by calculating their potential energy surfaces.

The conformation of the pentenyl chain will also affect the accessibility of the double bond for reactions such as epoxidation or hydroboration. The presence of different conformers in equilibrium can lead to a mixture of products, and understanding the conformational landscape is crucial for predicting and controlling selectivity.

Prediction of Selectivity in Complex Reactions

Computational chemistry is a powerful tool for predicting the selectivity of complex organic reactions. For reactions involving this compound, which has multiple reactive sites (the amide carbonyl and the carbon-carbon double bond), theoretical calculations can help in understanding and predicting regioselectivity and stereoselectivity.

For instance, in transition metal-catalyzed reactions, DFT calculations can be used to model the different possible reaction pathways and determine the activation energies for the formation of various products. This approach has been used to elucidate the origin of regioselectivity and enantioselectivity in catalytic transformations of related compounds. acs.org In the case of the intramolecular oxa-Michael reaction of α,β-unsaturated amides, computational studies have been used to identify the most favorable transition structures leading to the observed stereochemical outcome. nih.gov

By modeling the transition states for nucleophilic attack at the carbonyl carbon versus addition to the double bond, the preferred reaction pathway under different conditions can be predicted. Similarly, for reactions at the double bond, the facial selectivity (si vs. re face attack) can be assessed by modeling the approach of the reagent to the different conformers of the substrate.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors (representing the structure) and an experimentally determined measure of reactivity.

The process would involve:

Synthesizing a series of analogues of this compound with systematic variations in their structure.

Experimentally measuring the reactivity of each compound.

Calculating a range of molecular descriptors for each analogue, such as electronic (e.g., atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed reactivity. nih.govnih.gov

Such a model could then be used to predict the reactivity of new, unsynthesized analogues and to gain insights into the structural features that govern the reactivity of this class of compounds.

Applications in Complex Molecule Synthesis

N-Methoxy-N-methylpent-4-enamide as a Key Building Block

This compound serves as a crucial starting material in a variety of synthetic transformations, primarily owing to the reactivity of its Weinreb amide and terminal olefin groups. The Weinreb amide is notable for its stability and its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. The terminal alkene allows for a wide range of chemical modifications, including but not limited to, ozonolysis, Heck coupling, and hydroboration-oxidation. These reactions enable the introduction of diverse functional groups and the extension of the carbon skeleton, making it a highly adaptable component in multistep syntheses.

Total Synthesis of Natural Products and Advanced Intermediates

The utility of this compound is prominently demonstrated in its application toward the total synthesis of complex natural products and advanced synthetic intermediates.

Strategic Disconnections Utilizing the Weinreb Amide Functionality

In the strategic planning of a total synthesis, chemists often employ a retrosynthetic approach, breaking down a complex target molecule into simpler, commercially available starting materials. The Weinreb amide functionality of this compound makes it a valuable synthon in this process. For instance, a ketone moiety within a target molecule can be retrosynthetically disconnected to reveal a Weinreb amide and an organometallic reagent. This strategy is advantageous as the Weinreb amide can be introduced early in a synthetic sequence and carried through multiple steps due to its relative stability to a variety of reaction conditions.

An example of this can be seen in the synthesis of various natural products where a key fragment is a ketone. The use of this compound allows for the reliable and high-yielding formation of this ketone at a crucial stage of the synthesis.

Chiral Pool and Asymmetric Synthesis Strategies

This compound can be effectively utilized in asymmetric synthesis to generate chiral molecules with a high degree of stereocontrol. One common strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of reactions at or near the double bond. For example, asymmetric dihydroxylation or epoxidation of the terminal alkene can lead to the formation of chiral diols or epoxides, which are versatile intermediates for the synthesis of enantiomerically pure compounds.

Furthermore, the Weinreb amide itself can be modified to incorporate a chiral auxiliary, which can influence the stereochemistry of reactions at the carbonyl group or at the α-position. These strategies are instrumental in the synthesis of optically active natural products and pharmaceuticals.

Synthesis of Scaffolds for Medicinal Chemistry Research

In the field of medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. This compound provides a versatile platform for the construction of a wide array of molecular frameworks. The dual reactivity of the Weinreb amide and the terminal alkene allows for the systematic modification of its structure to generate libraries of related compounds.

For example, the terminal alkene can be used as a handle for diversification through cross-coupling reactions, while the Weinreb amide can be converted into a variety of other functional groups. This enables the synthesis of diverse heterocyclic and carbocyclic scaffolds that can be further evaluated in drug discovery programs.

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of this compound has also spurred the development of new synthetic reagents and methodologies. Researchers have exploited its structure to design novel transformations and to gain a deeper understanding of reaction mechanisms. For instance, its use in metathesis reactions has led to the development of new catalysts and protocols for the formation of carbon-carbon double bonds.

Derivatives and Analogues of N Methoxy N Methylpent 4 Enamide

Synthesis of Substituted Pent-4-enamides

The synthesis of substituted pent-4-enamides often begins with a correspondingly substituted pent-4-enoic acid. The conversion of carboxylic acids to N-methoxy-N-methylamides (Weinreb amides) is a well-established transformation in organic synthesis. semanticscholar.orgresearchgate.net A common method involves activating the carboxylic acid and then reacting it with N,O-dimethylhydroxylamine hydrochloride. orientjchem.org

For instance, substituted pent-4-enoic acids can be coupled with N,O-dimethylhydroxylamine hydrochloride using reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) to afford the desired substituted N-methoxy-N-methylpent-4-enamides in high yields. orientjchem.org

Another strategy to introduce substitution involves olefination reactions. The Julia-Kocienski olefination, for example, can be used to create α,β-unsaturated N-methoxy-N-methylamides from aldehydes. researchgate.net This approach allows for the introduction of various substituents at the α and β positions of the amide. The Wittig-Horner reaction is another powerful tool for creating unsaturated systems, which can be adapted for the synthesis of substituted pent-4-enamides. researchgate.net These methods provide access to a diverse range of analogues with functional groups on the carbon chain.

Furthermore, transition metal-catalyzed reactions, such as N-alkylation of amines with alcohols, represent a potential route for modifying the substituents on the nitrogen atom, although modifications typically focus on the carbon skeleton for this class of compounds. acs.org

| Analogue Name | Substitution Pattern | Synthetic Method | Reference |

|---|---|---|---|

| (3R)-3-hydroxy-N-methoxy-N-methylpent-4-enamide | Hydroxyl group at C3 | Asymmetric synthesis from chiral precursors | nih.gov |

| N-methoxy-N-methyl-2-methylenepent-4-enamide | Exocyclic double bond at C2 | Wittig reaction on a β-keto Weinreb amide | scispace.com |

| N-methoxy-N-methyl-4-phenylpent-4-enamide | Phenyl group at C4 | Suzuki coupling of a vinyl halide precursor | scispace.com |

Modification of the N-Methoxy-N-methyl Amide Moiety

The N-methoxy-N-methyl amide, or Weinreb amide, is a privileged functional group due to its unique reactivity. researchgate.netmdpi.com It readily reacts with organometallic reagents to form a stable chelated intermediate, which prevents over-addition and allows for the isolation of ketones after hydrolysis. researchgate.netorientjchem.org Modifications to this moiety can significantly alter the chemical properties of the molecule.

Incorporating the N-methoxy group enhances the nucleophilicity of the amide nitrogen, enabling direct coupling reactions with aldehydes that are not feasible with standard amides. researchgate.net This enhanced reactivity is a key feature that can be tuned by altering the alkoxy substituent. Replacing the N-methoxy group with other alkoxy groups (e.g., N-ethoxy, N-isopropoxy) can influence the steric and electronic environment around the amide, potentially affecting reaction rates and outcomes. chemrxiv.org For instance, studies on related N-alkoxy-N-methylamides have shown that even a change from an N-methyl to an N-ethyl group can alter the reaction pathway, favoring the canonical Weinreb mechanism over other potential side reactions. rsc.org

These modifications allow for the fine-tuning of the amide's reactivity, making it a versatile handle for various synthetic transformations. The N-O bond within the Weinreb amide can also undergo reductive cleavage, offering an alternative reaction pathway to the more common nucleophilic addition at the carbonyl carbon. rsc.org

| Modified Moiety | Key Feature | Potential Application | Reference |

|---|---|---|---|

| N-Ethoxy-N-methyl amide | Slightly increased steric bulk compared to N-methoxy | Tuning reaction selectivity | chemrxiv.org |

| N-Benzyloxy-N-methyl amide | Allows for deprotection via hydrogenolysis | Orthogonal protection strategies | chimia.ch |

| N-Methoxy-N-ethyl amide | Altered basicity and steric hindrance at the nitrogen | Investigating reaction mechanisms | rsc.org |

Exploring Variations in the Alkene Chain Length and Substitution Patterns

Altering the length of the alkene chain and the substitution patterns on it creates a wide array of analogues of N-methoxy-N-methylpent-4-enamide. Synthesizing these analogues, such as N-methoxy-N-methylbut-3-enamide or N-methoxy-N-methylhex-5-enamide, typically follows standard procedures starting from the corresponding carboxylic acids. The presence and position of substituents on the alkene chain can be controlled through various synthetic strategies, including the use of substituted starting materials or through functionalization of the double bond.

The enamide moiety is a significant functional group found in many natural products and drug candidates, often being crucial for their biological activity. gla.ac.uk Methodologies for preparing enamides can be adapted to synthesize analogues of this compound with varied substitution patterns. For example, palladium-mediated cross-coupling reactions on a halo-enamide precursor can introduce diverse substituents such as aryl, alkyl, or alkynyl groups. gla.ac.uk

| Analogue Name | Structural Variation | Synthetic Approach | Reference |

|---|---|---|---|

| N-Methoxy-N-methylhex-5-enamide | Elongated (C6) chain | Coupling of hex-5-enoic acid with N,O-dimethylhydroxylamine | orientjchem.org |

| N-Methoxy-N-methylbut-3-enamide | Shortened (C4) chain | Coupling of but-3-enoic acid with N,O-dimethylhydroxylamine | orientjchem.org |

| (E)-N-Methoxy-N-methyl-5-phenylpent-4-enamide | Phenyl substitution at C5 | Cross-coupling reaction on a terminal alkyne precursor | gla.ac.uk |

| N-Methoxy-N-methyl-4-methylpent-4-enamide | Methyl substitution at C4 | Starting from 4-methylpent-4-enoic acid | orientjchem.org |

Comparative Reactivity Studies of Analogues

Comparative studies of these analogues reveal how structural modifications influence chemical reactivity. The dual reactivity of the Weinreb amide moiety—either undergoing nucleophilic addition at the carbonyl or reductive cleavage of the N-O bond—can be biased by the steric and electronic environment. rsc.org For example, introducing bulky substituents near the amide carbonyl can hinder the approach of nucleophiles, potentially favoring N-O cleavage or other alternative reaction pathways.

The reactivity of the alkene portion of the molecule is also highly dependent on its substitution pattern. Electron-withdrawing groups attached to the double bond can render it susceptible to nucleophilic attack (e.g., Michael addition), while electron-donating groups can enhance its reactivity toward electrophiles. The chain length between the alkene and the amide can influence the propensity of the molecule to undergo intramolecular reactions, such as cyclizations.

Furthermore, the Weinreb amide group can act as a directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.comresearchgate.net The efficiency and regioselectivity of such reactions would likely be sensitive to changes in the alkene chain length and substitution, as these factors affect the conformational flexibility of the molecule and the ability of the amide to coordinate to the metal center. Comparing the outcomes of specific reactions, such as Grignard addition, reduction with hydrides, or Wittig reactions, across a series of analogues provides valuable insight into these structure-reactivity relationships. scispace.comorganic-chemistry.org

| Analogue | Reaction | Observed Reactivity Trend | Reference |

|---|---|---|---|

| Analogue with bulky C3 substituent | Addition of Grignard reagent | Slower reaction rate due to steric hindrance near the carbonyl group. | rsc.org |

| N-Methoxy-N-methylhex-5-enamide | Ring-closing metathesis | Forms a 7-membered ring, compared to a 6-membered ring for the pent-4-enamide parent. | researchgate.net |

| Analogue with electron-withdrawing group on alkene | Electrophilic addition (e.g., bromination) | Decreased reactivity of the double bond towards electrophiles. | gla.ac.uk |

| N-Ethoxy-N-methyl amide analogue | Reduction with LiAlH₄ | Similar reactivity to the N-methoxy parent, yielding the corresponding aldehyde. | chemrxiv.org |

Future Directions and Emerging Research Avenues

Catalytic Asymmetric Transformations Involving N-Methoxy-N-methylpent-4-enamide

The development of catalytic asymmetric reactions is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds crucial for the pharmaceutical and agrochemical industries. The terminal alkene of this compound presents a key functional group for a variety of potential catalytic asymmetric transformations. Future research could focus on several promising areas:

Asymmetric Hydrogenation: The enantioselective hydrogenation of the terminal double bond would provide access to chiral N-methoxy-N-methylpentanamide derivatives. These saturated chiral amides could serve as valuable intermediates in the synthesis of more complex molecules. The development of novel chiral transition-metal catalysts (e.g., based on rhodium, ruthenium, or iridium) tailored for this specific substrate could lead to high enantioselectivities.

Asymmetric Dihydroxylation and Aminohydroxylation: Sharpless asymmetric dihydroxylation and aminohydroxylation reactions could be employed to introduce two adjacent stereocenters across the double bond, yielding chiral diols and amino alcohols. These highly functionalized products are versatile building blocks for natural product synthesis.

Asymmetric Epoxidation: The enantioselective epoxidation of the alkene moiety would furnish chiral epoxides, which are highly valuable synthetic intermediates that can be opened with a variety of nucleophiles to generate a range of enantiopure compounds.

Asymmetric Conjugate Additions: While the double bond is not conjugated to the amide, isomerization to N-methoxy-N-methylpent-3-enamide, followed by asymmetric conjugate addition of nucleophiles, could be a viable strategy to introduce chirality.

A summary of potential catalytic asymmetric transformations is presented in Table 1.

Table 1: Potential Catalytic Asymmetric Transformations of this compound

| Transformation | Potential Chiral Product | Catalyst Type |

|---|---|---|

| Asymmetric Hydrogenation | Chiral N-methoxy-N-methylpentanamide | Chiral Rh, Ru, Ir complexes |

| Asymmetric Dihydroxylation | Chiral N-methoxy-N-methyl-4,5-dihydroxypentanamide | Osmium with chiral ligands |

| Asymmetric Aminohydroxylation | Chiral N-methoxy-N-methyl-5-amino-4-hydroxypentanamide | Osmium with chiral ligands |

Exploration of Photoredox and Electrochemical Methods in Synthesis

Photoredox and electrochemical methods have emerged as powerful tools in organic synthesis, offering mild and often unique reaction pathways. The application of these techniques to this compound could unlock novel transformations.

Photoredox-Mediated Reactions: The terminal alkene is a suitable radical acceptor. Photoredox catalysis could enable the addition of a wide range of radicals, generated from readily available precursors, across the double bond. This could include the introduction of alkyl, trifluoromethyl, and acyl groups. Furthermore, intramolecular reactions, such as radical cyclizations initiated by photoredox catalysis, could lead to the formation of cyclic structures.

Electrochemical Transformations: Electrochemical methods could be utilized for both oxidative and reductive transformations. For instance, anodic oxidation could potentially lead to intramolecular cyclization reactions. Conversely, cathodic reduction of the Weinreb amide moiety, a less common transformation, could be explored as a novel synthetic route.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes, including improved safety, scalability, and the ability to rapidly screen reaction conditions. Integrating the synthesis and subsequent transformations of this compound into such systems is a promising future direction.

The preparation of this compound itself from 4-pentenoic acid and N,O-dimethylhydroxylamine is amenable to flow conditions. Subsequent in-line transformations, such as the catalytic asymmetric reactions or photoredox-mediated additions mentioned above, could be performed in a continuous fashion. This would enable the efficient and automated production of a library of derivatives from a common intermediate, accelerating drug discovery and materials science research.

Discovery of New Reaction Manifolds for the Compound

Beyond the established reactivity of alkenes and Weinreb amides, there is potential for the discovery of entirely new reaction manifolds involving this compound. This could involve the development of novel catalytic systems that can activate the molecule in unprecedented ways. For example, tandem reactions that functionalize both the alkene and the Weinreb amide in a single operation would be highly valuable. Metathesis reactions, such as cross-metathesis with other alkenes, could also be explored to further diversify the molecular scaffold.

Computational Design of Novel Transformations

Computational chemistry and theoretical calculations are increasingly powerful tools for predicting and understanding chemical reactivity. In the context of this compound, computational studies could be employed to:

Design Novel Catalysts: Model the interaction of the substrate with potential catalysts for asymmetric transformations to predict enantioselectivity and guide catalyst design.

Elucidate Reaction Mechanisms: Investigate the mechanisms of potential photoredox and electrochemical reactions to optimize reaction conditions and predict product outcomes.

Predict New Reactivity: Explore unconventional reaction pathways and predict the feasibility of novel transformations, thereby guiding experimental efforts.

The synergy between computational prediction and experimental validation will be crucial in unlocking the full synthetic potential of this compound.

Q & A

Q. What is the standard laboratory synthesis protocol for N-Methoxy-N-methylpent-4-enamide?

The compound is synthesized via a two-step procedure:

- Step 1: Activation of pent-4-enoic acid with 1,1'-carbonyldiimidazole (CDI) in dichloromethane (DCM) to form an acylimidazole intermediate.

- Step 2: Reaction with N,O-dimethylhydroxylamine hydrochloride (HNMeOMe·HCl) to yield the Weinreb amide. Purification by flash chromatography (n-pentane/ethyl acetate, 2:1) achieves 84% yield . Key parameters: Anhydrous conditions, stoichiometric use of CDI (1.3 eq), and temperature control (0°C to room temperature).

Q. Which analytical methods are used to confirm the identity and purity of this compound?

- Thin-Layer Chromatography (TLC): Monitors reaction progress (Rf = 0.51 in n-pentane/ethyl acetate 1:1) .

- Flash Chromatography: Separates impurities using solvent gradients (e.g., n-pentane/ethyl acetate) .

- NMR Spectroscopy: Validates structural integrity (not explicitly detailed in evidence but inferred as standard practice).

Q. What safety protocols should be followed when handling this compound?

Based on structurally similar amides:

- Hazards: Skin/eye irritation (H315, H319) and respiratory irritation (H335) .

- Precautions: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or direct contact.

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Reagent Ratios: Adjust CDI stoichiometry (1.3 eq) to minimize unreacted starting material .

- Temperature Control: Gradual warming (0°C → rt) prevents side reactions like imidazole byproduct formation.

- Purification: Optimize solvent polarity in flash chromatography to enhance resolution .

Q. What mechanistic insights explain the role of CDI in this synthesis?

CDI activates the carboxylic acid via acylimidazole formation, enabling nucleophilic attack by HNMeOMe·HCl. This avoids racemization and improves regioselectivity compared to traditional coupling agents (e.g., DCC) .

Q. How does the methoxy group in this compound influence its reactivity?

The methoxy group:

- Electronic Effects: Enhances electrophilicity of the carbonyl carbon, facilitating nucleophilic additions.

- Solubility: Increases polarity, improving solubility in aprotic solvents like DCM .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

- Reproducibility Checks: Validate reagent purity (e.g., anhydrous HNMeOMe·HCl).

- Side Reaction Analysis: Use LC-MS to identify byproducts (e.g., hydrolyzed intermediates) .

Q. Can computational modeling predict the stability of this compound under varying conditions?

Density Functional Theory (DFT) simulations can model:

Q. What are the applications of this compound in ketone synthesis?

As a Weinreb amide , it enables controlled nucleophilic acyl substitutions (e.g., Grignard additions) to produce ketones without over-addition, a critical advantage in multi-step syntheses .

Q. How can structural modifications enhance the compound’s utility in specialized reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.